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Compound of Interest

Compound Name: 4-Chlorobutan-2-ol

Cat. No.: B1280204

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of chlorobutanol, molecules with
the chemical formula C4H9CIO. It details their structural diversity, physicochemical properties,
synthesis methodologies, and key chemical reactions. This document is intended to serve as a
technical resource for professionals in chemical research and pharmaceutical development,
where understanding isomeric impurities and synthetic pathways is critical.

Isomer Classification and Structure

The molecular formula C4H9CIO gives rise to numerous constitutional and stereoisomers.
These isomers can be categorized based on their carbon skeleton: a linear n-butane chain or a
branched isobutane (2-methylpropane) chain. Further classification arises from the positions of
the chlorine atom and the hydroxyl group.

Constitutional Isomers

There are 12 primary constitutional isomers of chlorobutanol. These are molecules that have
the same molecular formula but differ in the connectivity of their atoms.

n-Butane Skeleton:
e Primary Alcohols (-OH on C1):

o 1-Chloro-1-butanol
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o 2-Chloro-1-butanol[1][2][3]

o 3-Chloro-1-butanol[4][5][6]

o 4-Chloro-1-butanol[7][8]

e Secondary Alcohols (-OH on C2):

[¢]

1-Chloro-2-butanol[9][10][11][12]

2-Chloro-2-butanol

[¢]

o

3-Chloro-2-butanol[13][14][15][16][17]

o

4-Chloro-2-butanol[18][19]
Isobutane (2-methylpropane) Skeleton:
e Primary Alcohols (-OH on C1):
o 1-Chloro-2-methyl-1-propanol[20][21]
o 2-Chloro-2-methyl-1-propanol[22][23][24]
o 3-Chloro-2-methyl-1-propanol (same as 1-Chloro-2-methyl-1-propanol)
 Tertiary Alcohols (-OH on C2):
o 1-Chloro-2-methyl-2-propanol[25][26][27][28][29]

Stereoisomers

Several constitutional isomers possess chiral centers (a carbon atom attached to four different
groups), giving rise to stereoisomers (enantiomers and diastereomers).

e One Chiral Center (Enantiomeric Pairs): 1-chloro-1-butanol, 2-chloro-1-butanol, 3-chloro-1-
butanol, 1-chloro-2-butanol, 4-chloro-2-butanol, 1-chloro-2-methyl-1-propanol.
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» Two Chiral Centers (Diastereomers and Enantiomers): 3-Chloro-2-butanol exists as two
pairs of enantiomers (erythro and threo).[13][14][16]

The following diagram illustrates the classification of these isomers based on their carbon

backbone and substitution patterns.

Click to download full resolution via product page

Caption: Classification of Chlorobutanol Isomers.

Physicochemical Properties

The physical and chemical properties of chlorobutanol isomers vary significantly depending on
their structure. These properties are crucial for designing separation processes, predicting
reactivity, and understanding their toxicological profiles. The data available for several isomers

are summarized below.
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Molecular . . Refractive
Isomer . Boiling Density
CAS No. Weight ( . Index
Name Point (°C) (g/mL)
g/mol ) (n20/D)
4-Chloro-1- 84-85/16 1.088 at
928-51-8 108.57 1.453[7]
butanol mmHg[7] 25°C[7]
1-Chloro-2-
1873-25-2 108.57
butanol
2-Chloro-1-
26106-95-6 108.57
butanol
3-Chloro-1-
2203-35-2 108.57
butanol
3-Chloro-2-
563-84-8 108.57
butanol
4-Chloro-2-
2203-34-1 108.57
butanol
1-Chloro-2-
124-128[25] 1.058 at
methyl-2- 558-42-9 108.57 1.439[25]
[27] 25°C[25][27]
propanol
2-Chloro-2-
~123 (est.)
methyl-1- 558-38-3 108.57 [22] 1.0472[22] 1.4388[22]
propanol
(Note: Data for some isomers is not readily available in the searched literature. " - " indicates

data not found.)

Experimental Protocols
Synthesis of Isomers

Protocol 1: Synthesis of 4-Chloro-1-butanol from Tetrahydrofuran (THF)

This is a common and specific method for producing 4-chloro-1-butanol. It involves the ring-
opening of tetrahydrofuran with hydrogen chloride.
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 Principle: The oxygen atom in THF is protonated by HCI, making the ring susceptible to
nucleophilic attack by the chloride ion.

o Apparatus: A round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a
magnetic stirrer.

e Reagents:
o Tetrahydrofuran (THF)
o Hydrogen chloride (HCI) gas
» Procedure:
o Charge the flask with tetrahydrofuran.
o Heat the THF to boiling or maintain a specific reaction temperature (e.g., 60°C).
o Bubble dry hydrogen chloride gas through the stirred liquid.

o The reaction is monitored until the boiling point of the mixture reaches a specific
temperature (e.g., 103.5-105.5°C), indicating the consumption of THF and formation of the
product.

o The reaction mixture is then cooled.
o The product, 4-chloro-1-butanol, is isolated by vacuum distillation.

The workflow for this synthesis is depicted in the following diagram.
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Charge Flask:
- Tetrahydrofuran (THF)

Reaction Step:
1. Heat to reflux/60°C
2. Bubble HCI gas

3. Stir continuously

Monitor Reaction:
- Boiling point elevation
- Time

Complete

Workup:
- Cool reaction mixture

Purification:
- Vacuum Distillation

Product:
4-Chloro-1-butanol

Click to download full resolution via product page

Caption: Synthesis workflow for 4-Chloro-1-butanol.
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Protocol 2: Synthesis of 1-Chloro-2-methyl-2-propanol (tert-Butylchlorohydrin)

This isomer is prepared by the nucleophilic addition of chloroform to acetone, catalyzed by a
strong base.

e Principle: A base (e.g., KOH) deprotonates chloroform to form the trichloromethanide anion
(:CCI3-), a potent nucleophile. This anion then attacks the electrophilic carbonyl carbon of
acetone. A subsequent protonation step yields the final product.

e Apparatus: A round-bottom flask, dropping funnel, magnetic stirrer, and a low-temperature
bath (ice-salt or freezer).

e Reagents:

o Acetone

o Chloroform

o Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), powdered
e Procedure:

o Mix acetone and chloroform in the reaction flask and cool the mixture to a low temperature
(e.g., below 5°C).[30]

o Slowly add powdered KOH or NaOH to the cooled, stirring mixture. The addition is
exothermic and the temperature should be carefully controlled.

o Allow the reaction to proceed with stirring for several hours at the low temperature.

o After the reaction period, pour the mixture into ice-cold water to precipitate the crude
product.

o Collect the solid product by vacuum filtration.

o Purify the crude 1-chloro-2-methyl-2-propanol by recrystallization from a suitable solvent
(e.g., an ethanol/water mixture) or by sublimation.[30][31]
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Chiral Separation

Separating the enantiomers of chiral chlorobutanol isomers is essential for studying their
individual biological activities and for use in stereospecific synthesis. High-Performance Liquid
Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for this
purpose.

¢ Principle: A racemic mixture is passed through a chromatography column containing a chiral
stationary phase. The two enantiomers interact differently with the CSP, leading to different
retention times and thus their separation.

e Apparatus: A standard HPLC system including a pump, injector, column oven, a chiral HPLC
column, and a detector (e.g., UV or RI).

e General Procedure:

o Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based,
Pirkle-type) based on the structure of the analyte.

o Mobile Phase Selection: Develop a mobile phase, typically a mixture of a non-polar
solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), that
provides good resolution.

o Sample Preparation: Dissolve the racemic mixture of the chlorobutanol isomer in the
mobile phase.

o Chromatography: Inject the sample onto the column and run the separation under
optimized conditions (flow rate, temperature).

o Detection: Monitor the column eluent with a detector. The two enantiomers will appear as
separate peaks in the chromatogram.

The logical workflow for developing a chiral separation method is outlined below.
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Caption: Workflow for Chiral HPLC Method Development.
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Key Chemical Reactions

Chlorobutanol isomers are versatile bifunctional molecules capable of undergoing reactions at
both the hydroxyl and chloro-substituted centers.

Intramolecular Nucleophilic Substitution (Cyclization)

A hallmark reaction of certain chlorobutanol isomers is intramolecular cyclization to form cyclic
ethers. 4-Chloro-1-butanol is a classic precursor to tetrahydrofuran (THF).

¢ Mechanism: In the presence of a base (e.g., KOH, NaOH), the hydroxyl group is
deprotonated to form a nucleophilic alkoxide ion. This alkoxide then attacks the carbon atom
bearing the chlorine in an intramolecular SN2 reaction, displacing the chloride ion and
forming the five-membered THF ring.

The pathway for this important transformation is shown below.

4-Chloro-1-butanol + Base (e.g., OH-) Alkoxide Intermediate Intramolecular SN2 -
(CI-CH2CH2CH2CH2-0H) -H20 > (Cl-CH2CH2CH2CH2-0-) Tetrahydrofuran (THF) +C

Click to download full resolution via product page
Caption: Cyclization of 4-Chloro-1-butanol to THF.

Applications and Significance

Isomers of chlorobutanol are primarily used as intermediates in organic synthesis. Their
bifunctional nature allows for the construction of more complex molecules. For example, they
are used in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.

In the context of drug development, certain isomers, particularly 4-chloro-1-butanol, can be
considered potential genotoxic impurities (GTIS) if they are used in or could be formed during
the synthesis of an active pharmaceutical ingredient (API). Therefore, sensitive analytical
methods are required for their detection and quantification at trace levels in drug substances.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 2-chloro-1-butanol [webbook.nist.gov]

. 2-chloro-1-butanol | lookchem [lookchem.com]

. 2-Chlorobutan-1-ol | C4H9CIO | CID 12575179 - PubChem [pubchem.ncbi.nlm.nih.gov]
. 3-Chloro-1-butanol | C4H9CIO | CID 12916881 - PubChem [pubchem.ncbi.nlm.nih.gov]
. Page loading... [wap.guidechem.com]

. 3-chloro-1-butanol [webbook.nist.gov]

. chembk.com [chembk.com]

°
(0] ~ (o)) ()] EEN w N =

. 4-Chloro-1-butanol (CAS 928-51-8) - Chemical & Physical Properties by Cheméo
[chemeo.com]

e 9. WTT- Under Construction Page [wtt-pro.nist.gov]

e 10. 2-Butanol, 1-chloro- (CAS 1873-25-2) - Chemical & Physical Properties by Cheméo
[chemeo.com]

e 11. (2R)-1-Chloro-2-butanol | C4H9CIO | CID 11959857 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 12. 1-Chlorobutan-2-ol | C4H9CIO | CID 547687 - PubChem [pubchem.ncbi.nim.nih.gov]

e 13. (3r,2s)-3-Chloro-2-butanol | C4H9CIO | CID 12575192 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 14. 3-Chloro-2-butanol, threo- | C4H9CIO | CID 12575191 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 15. 3-Chloro-2-butanol | C4H9CIO | CID 11252 - PubChem [pubchem.ncbi.nim.nih.gov]

e 16. (3s,2s)-3-Chloro-2-butanol | C4H9CIO | CID 12575195 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 17. Page loading... [guidechem.com]

e 18. 4-Chlorobutan-2-ol | C4H9CIO | CID 12484479 - PubChem [pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1280204?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=26106-95-6
https://www.lookchem.com/ProductWholeProperty_LCPL5149745.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chlorobutan-1-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-1-butanol
https://wap.guidechem.com/encyclopedia/1-butanol-3-chloro--dic622578.html
https://webbook.nist.gov/cgi/cbook.cgi?ID=C2203352
https://www.chembk.com/en/chem/1-Butanol,%204-chloro-
https://www.chemeo.com/cid/37-405-1/4-Chloro-1-butanol
https://www.chemeo.com/cid/37-405-1/4-Chloro-1-butanol
https://wtt-pro.nist.gov/error_500.html
https://www.chemeo.com/cid/80-755-5/2-Butanol-1-chloro
https://www.chemeo.com/cid/80-755-5/2-Butanol-1-chloro
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/2R_-1-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/1-Chlorobutan-2-ol
https://pubchem.ncbi.nlm.nih.gov/compound/3r_2s_-3-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3r_2s_-3-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-butanol_-threo
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-butanol_-threo
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3s_2s_-3-Chloro-2-butanol
https://pubchem.ncbi.nlm.nih.gov/compound/3s_2s_-3-Chloro-2-butanol
https://www.guidechem.com/encyclopedia/2-butanol-3-chloro--dic127878.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chlorobutan-2-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280204?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

¢ 19. chemsynthesis.com [chemsynthesis.com]

e 20. 1-Chloro-2-methyl-1-propanol | C4H9CIO | CID 21552698 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 21. 1-Chloro-2-methylpropan-1-ol;propanoic acid | C7H15CIO3 | CID 85856538 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 22.lookchem.com [lookchem.com]

e 23. 2-Chloro-2-methyl-1-propanol | C4H9CIO | CID 18365724 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 24. 2-chloro-2-methyl-1-propanol [webbook.nist.gov]

e 25. 1-Chloro-2-methyl-2-propanol | 558-42-9 | Benchchem [benchchem.com]
e 26. guidechem.com [guidechem.com]

e 27. 1-Chloro-2-methyl-2-propanol [chembk.com]

e 28. 1-Chloro-2-methylpropan-2-ol | C4H9CIO | CID 68409 - PubChem
[pubchem.ncbi.nlm.nih.gov]

o 29. 1-F-2-FAZ-2-AfZ 97% | Sigma-Aldrich [sigmaaldrich.com]
e 30. google.com [google.com]
e 31. Chlorobutanol - Sciencemadness Wiki [sciencemadness.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of
Chlorobutanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280204#isomers-of-4-chlorobutanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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